N-Benzyl-3,5-dimethoxyaniline
Description
Properties
IUPAC Name |
N-benzyl-3,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKYYJGDHWBTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3,5-dimethoxyaniline typically involves the reductive amination of 3,5-dimethoxyaniline with benzaldehyde. The reaction is carried out in the presence of a reducing agent such as triethylsilane and a catalyst like trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at low temperatures (0-10°C) and then warmed to room temperature to complete the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like column chromatography.
Chemical Reactions Analysis
Cobalt-Catalyzed Borrowing Hydrogen (BH) Mechanism
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Catalyst : CoCl2 complexes with PN3-5P ligands (2.5 mol%)
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Conditions : KOtBu (1.2 equiv), toluene, 80–130°C, 18 h
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Mechanism :
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Oxidation of benzyl alcohol to benzaldehyde.
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Condensation with 3,5-dimethoxyaniline to form an imine intermediate.
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Reduction of the imine to the final product via BH.
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Electrochemical Reductive Amination
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Conditions : Graphite electrodes, nBu4NHSO4 electrolyte, DMSO, ambient temperature, 3 h
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Limitation : Lower efficiency compared to thermal methods.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
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Radical Intermediates : Electrochemical routes involve radical species, as evidenced by TEMPO trapping experiments .
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Acid Catalysis : BF3·Et2O activates the imine intermediate, facilitating rapid reduction by formic acid .
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Substrate Scope : Functional group tolerance includes electron-donating groups (e.g., methoxy) and heteroaromatic amines .
Spectroscopic Characterization
Scientific Research Applications
Organic Chemistry
- Building Block for Synthesis : N-Benzyl-3,5-dimethoxyaniline serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) allows chemists to create diverse derivatives tailored for specific applications.
Medicinal Chemistry
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Pharmacological Potential : The compound has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. Research indicates it can inhibit key enzymes involved in cellular processes, making it a candidate for drug development targeting diseases such as cancer and inflammation.
Enzyme Target Effect Reference Protein Kinase B (AKT) Inhibition of cell proliferation Cyclooxygenase (COX) Reduced inflammatory response - Case Study : In vitro studies on human lymphoblastoid TK6 cells demonstrated that this compound induces apoptosis and affects cell cycle regulation, highlighting its therapeutic potential in oncology .
Material Science
- Development of Novel Materials : The compound is utilized in creating materials with specific electronic or optical properties. Its unique chemical structure allows for the design of advanced materials used in organic electronics and photonics.
Inhibition Studies on Lymphoblastoid Cells
Research has shown that this compound can modulate critical signaling pathways related to cell growth and survival. In vitro experiments indicated significant inhibition of cell proliferation through apoptosis induction .
Toxicological Assessments
Toxicity evaluations have revealed that while the compound displays significant biological activity, it also poses safety concerns at higher concentrations. Studies indicated a concentration-dependent increase in micronuclei formation in treated cells, suggesting potential genotoxic effects .
Mechanism of Action
The mechanism of action of N-Benzyl-3,5-dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The chemical behavior of N-Benzyl-3,5-dimethoxyaniline is influenced by its electron-donating methoxy groups and bulky benzyl substituent . Below is a comparative analysis with key analogues:
Reactivity and Electronic Effects
- Methoxy vs. Methyl Substituents : Compared to N-Hexyl-3,5-dimethylaniline (), the methoxy groups in this compound enhance electron density on the aromatic ring, facilitating electrophilic substitutions. In contrast, methyl groups exert weaker electronic effects, favoring steric interactions in lipophilic environments .
- Substitution Position : N-Benzyl-3,4-dimethoxyamphetamine () features 3,4-methoxy groups, which alter resonance stabilization compared to the 3,5-substitution in the target compound. This positional difference impacts biological activity, as seen in the amphetamine derivative’s psychoactive properties .
Physicochemical Properties
- Polarity : The benzamide derivative () exhibits higher polarity due to the amide group, enhancing hydrogen bonding and solubility in polar solvents. In contrast, this compound’s benzyl and methoxy groups confer moderate polarity, balancing solubility and lipophilicity .
- Thermal Stability : Gas chromatographic data () indicates this compound’s stability under high-temperature conditions, a trait critical for its use in catalytic processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
